molecular formula C11H16O B082119 p-Butoxytoluene CAS No. 10519-06-9

p-Butoxytoluene

Cat. No. B082119
CAS RN: 10519-06-9
M. Wt: 164.24 g/mol
InChI Key: AGARRLZBNOJWLG-UHFFFAOYSA-N
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Description

p-Butoxytoluene is a chemical compound that may share similarities with other researched molecules in terms of synthesis, molecular structure, chemical reactions, and properties. While specific studies on p-Butoxytoluene are scarce, analogous chemical compounds and their reactions provide valuable insights.

Synthesis Analysis

The synthesis of complex molecules often involves strategies like the Diels-Alder reaction, as shown in the total synthesis of epoxyquinols and related molecules, where a 2H-pyran derivative acts as a diene component (Shoji et al., 2005). Similarly, iron-mediated synthesis techniques have been employed for producing homochiral 4-methylcyclohexenone derivatives from p-menthoxytoluene, indicating a method that could potentially be adapted for p-Butoxytoluene (Potter & Mccague, 1990).

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting the reactivity and properties of chemical compounds. Techniques such as X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy are instrumental in elucidating the crystal structures and molecular configurations of polymers and small molecules alike, as demonstrated in studies on biobased polyesters (Zhu et al., 2013).

Chemical Reactions and Properties

Chemical reactions such as solvolysis and oxidative coupling have been studied, showing the reactivity of molecules under different conditions. For instance, the concurrent solvolytic and non-solvolytic reactions of benzyl azoxytoluene-p-sulphonate reveal complex reaction pathways that could be relevant to understanding the reactivity of p-Butoxytoluene (Maskill, 1986).

Physical Properties Analysis

The physical properties of chemical compounds, including melting points, glass transition temperatures, and mechanical strength, are essential for their application in various industries. Studies on poly(butylene succinate-co-butylene furandicarboxylate) copolyesters provide insights into how molecular weight and composition affect these properties (Wu et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity with other molecules, stability under different conditions, and potential for polymerization or other chemical transformations, are critical for the application and safety of chemical compounds. The synthesis and analysis of biobased poly(butylene 2,5-furanoate) – block – (dimerized fatty acid) copolymers highlight the relationship between structure and chemical behavior (Kwiatkowska et al., 2017).

Scientific Research Applications

p-Butoxytoluene is a chemical compound with the molecular formula C11H16O . It’s also known by other names such as 1-Butoxy-4-methylbenzene, 1-Butoxy-4-méthylbenzène, 1-Butoxy-4-methylbenzol, and Butyl 4-methylphenyl ether .

While specific applications of p-Butoxytoluene are not readily available, toluene, a related compound, has been extensively studied. For instance, there has been significant progress in the catalytic oxidation of toluene . This process is important in environmental science and pollution research, as it can help in the breakdown of volatile organic compounds in the atmosphere .

While specific applications of p-Butoxytoluene are not readily available, toluene, a related compound, has been extensively studied. For instance, there has been significant progress in the catalytic oxidation of toluene . This process is important in environmental science and pollution research, as it can help in the breakdown of volatile organic compounds in the atmosphere .

Safety And Hazards

Specific safety and hazard information for p-Butoxytoluene is not available in the search results. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

1-butoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-4-9-12-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGARRLZBNOJWLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065102
Record name Benzene, 1-butoxy-4-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Butoxytoluene

CAS RN

10519-06-9
Record name 1-Butoxy-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10519-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Butoxytoluene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-butoxy-4-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1-butoxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl p-tolyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.945
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Record name P-BUTOXYTOLUENE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Evren, Ö Ebru, MA TABUR - … Demirel University Faculty of Arts and …, 2021 - dergipark.org.tr
Although Salmonella cause serious infections in animals, they are also of great importance with their zoonotic features. In this study, the antibacterial effects of myrrh (Commiphora …
Number of citations: 1 dergipark.org.tr

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